SGLT2 Inhibition: Selectivity and Potency over Phlorizin
In a head-to-head study on human sodium-glucose cotransporters (hSGLT1 and hSGLT2) expressed in CHO cells, phenyl-β-D-thioglucopyranoside (Thioglycoside I) demonstrated significant selectivity and potency. Its IC50 for hSGLT2 was 10 µM, which is 3-fold lower (more potent) than its IC50 for hSGLT1 (30 µM). Compared to the standard O-glucoside inhibitor phlorizin, it was 3-fold more potent against hSGLT2 (10 µM vs 28 µM) and 1.4-fold more potent against hSGLT1 (30 µM vs 42 µM) [1].
| Evidence Dimension | Inhibitory potency (IC50) against hSGLT2 and hSGLT1 |
|---|---|
| Target Compound Data | hSGLT2 IC50 = 10 µM; hSGLT1 IC50 = 30 µM |
| Comparator Or Baseline | Phlorizin: hSGLT2 IC50 = 28 µM; hSGLT1 IC50 = 42 µM |
| Quantified Difference | For hSGLT2: Target is 3-fold more potent (10 µM vs 28 µM). For hSGLT1: Target is 1.4-fold more potent (30 µM vs 42 µM). Target selectivity (hSGLT1/hSGLT2 ratio) = 3.0. |
| Conditions | Stably transfected CHO cells expressing human SGLT1 and SGLT2; α-methyl-glucoside uptake assay. |
Why This Matters
This level of selectivity and potency makes it a superior tool compound for dissecting SGLT2-specific pharmacology compared to the less selective, less potent phlorizin.
- [1] Castaneda, F., Burse, A., Boland, W., & Kinne, R. K. H. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International Journal of Medical Sciences, 4(3), 131-139. View Source
